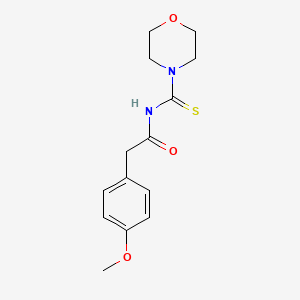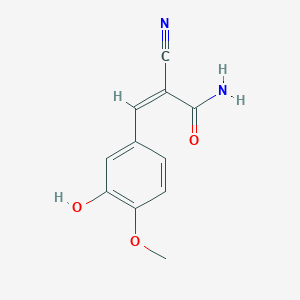![molecular formula C16H15NO5 B5821712 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)
4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique chemical structure and potential biological activity, which has led to increased interest in its synthesis, mechanism of action, and potential future applications.
Mecanismo De Acción
The mechanism of action of 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to interact with a number of different proteins and enzymes, including those involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate are still being explored, but it is believed to have a number of potential effects on cellular function and metabolism. For example, this compound has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease. It has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate in lab experiments is its potential to modulate a wide range of cellular processes. This compound has been shown to have a number of potential biological activities, which makes it a useful tool for studying various systems and pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental models.
Direcciones Futuras
There are a number of potential future directions for research on 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate. One area of interest is the development of new synthetic methods for producing this compound, which could improve its yield and purity. Another area of interest is the study of its potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on cellular function and metabolism.
Métodos De Síntesis
The synthesis of 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate has been studied extensively in recent years. One common method for synthesizing this compound involves the reaction of 2-amino-4,5,6,7-tetrahydro-5-oxo-4H-chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst. Other methods have also been explored, including the use of different reagents and reaction conditions to optimize the yield and purity of the final product.
Aplicaciones Científicas De Investigación
The potential scientific research applications of 4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate are diverse and include its use in drug discovery, as well as in the study of various biological systems. For example, this compound has been studied for its potential anti-inflammatory and antioxidant properties, as well as its ability to modulate various cellular signaling pathways.
Propiedades
IUPAC Name |
(4-acetyl-5-oxo-2,3-dihydro-1H-chromeno[3,4-b]pyridin-9-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-9(18)17-7-3-4-12-13-8-11(21-10(2)19)5-6-14(13)22-16(20)15(12)17/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASXKEKAZXEHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C(=O)OC3=C2C=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)

![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)
![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)







![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)